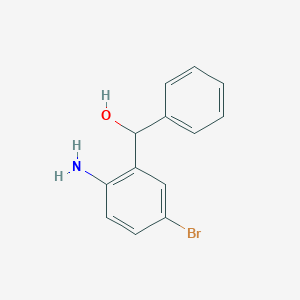

(2-Amino-5-bromophenyl)(phenyl)methanol

Description

Significance of Aryl Methanol (B129727) Structures in Advanced Chemical Synthesis

Aryl methanol structures, particularly diarylmethanols (benzhydrols), are of considerable importance in advanced chemical synthesis. The hydroxyl group can be a versatile handle for a variety of transformations, including oxidation to the corresponding benzophenone, etherification, esterification, and nucleophilic substitution. Furthermore, the benzylic proton is susceptible to abstraction, opening pathways for the formation of carbanions or radicals.

In the realm of catalysis, aryl methanols can serve as precursors to catalytically active species. For instance, they can be employed in transfer hydrogenation reactions and have been investigated in the context of asymmetric synthesis, where the chiral variants of these alcohols are valuable synthons for the preparation of enantiomerically pure pharmaceuticals and other fine chemicals. The dehydration of benzhydrols can lead to the formation of stable carbocations, which are useful intermediates in various synthetic methodologies.

Overview of Halogenated and Aminated Benzene Derivatives in Synthetic Strategies

The presence of both a halogen (bromine) and an amino group on one of the aromatic rings of (2-Amino-5-bromophenyl)(phenyl)methanol significantly enhances its synthetic utility.

Halogenated Benzene Derivatives: Aryl halides, including brominated benzenes, are fundamental building blocks in modern organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling reactions. frontiersin.orgnih.gov Seminal reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions utilize aryl halides as electrophilic partners. The bromine atom in this compound provides a reactive site for the introduction of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular frameworks. rsc.org The position of the bromine atom can also influence the regioselectivity of further electrophilic aromatic substitution reactions.

Aminated Benzene Derivatives: The amino group in anilines is a versatile functional group that can direct electrophilic aromatic substitution, typically to the ortho and para positions. It can also be transformed into a variety of other functional groups. For example, diazotization of the amino group followed by Sandmeyer or related reactions allows for its replacement with halogens, cyano groups, or hydroxyl groups. Furthermore, the amino group itself can be acylated, alkylated, or used as a nucleophile in various bond-forming reactions. In the context of medicinal chemistry, the aniline (B41778) moiety is a common feature in many biologically active compounds.

The synthesis of the precursor, 2-Amino-5-bromobenzophenone, can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of a suitably substituted aniline. Another method is the reduction of a 5-bromo-3-phenyl-2,1-benzisoxazole. prepchem.com More contemporary methods may involve palladium-catalyzed carbonylative cross-coupling reactions. Once 2-Amino-5-bromobenzophenone is obtained, a straightforward reduction of the ketone functionality yields this compound. This reduction can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) in an alcoholic solvent.

| Precursor Compound | Synthesis Method | Key Reagents |

| 2-Amino-5-bromobenzophenone | Friedel-Crafts Acylation | Substituted Aniline, Benzoyl Chloride, Lewis Acid |

| 2-Amino-5-bromobenzophenone | Reduction of Benzisoxazole | 5-Bromo-3-phenyl-2,1-benzisoxazole, Reducing Agent (e.g., Zn/Acetic Acid) |

| This compound | Ketone Reduction | 2-Amino-5-bromobenzophenone, Sodium Borohydride |

Research Gaps and Future Perspectives for this compound in Synthetic Methodology

Despite the evident synthetic potential endowed by its functional groups, dedicated research on the applications of this compound itself is not extensively documented in the current literature. This represents a significant research gap. The majority of available information pertains to its role as a potential intermediate or building block, with its direct application in the synthesis of complex targets or in novel catalytic systems remaining largely unexplored.

Future research in this area could focus on several promising directions:

Development of Novel Catalytic Systems: The bifunctional nature of the molecule, containing both a Lewis basic amino group and a hydroxyl group, could be exploited in the design of novel ligands for asymmetric catalysis.

Synthesis of Novel Heterocyclic Scaffolds: The strategic placement of the amino and hydroxyl groups makes it an ideal precursor for the synthesis of various heterocyclic compounds, such as benzoxazines and other related structures, which are known to have diverse biological activities.

Medicinal Chemistry Applications: Given that halogenated and aminated scaffolds are prevalent in pharmaceuticals, this compound could serve as a valuable starting material for the synthesis of new drug candidates. rsc.orgnih.gov The bromine atom allows for late-stage functionalization, a powerful strategy in drug discovery for rapidly generating analogues with modified properties.

Materials Science: The aromatic nature of the compound, combined with its potential for further functionalization, could make it a useful monomer or building block for the synthesis of novel polymers or functional materials with interesting photophysical or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-5-bromophenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXWVAUHLDQJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Amino 5 Bromophenyl Phenyl Methanol

Established Synthetic Pathways for (2-Amino-5-bromophenyl)(phenyl)methanol

The synthesis of this compound can be achieved through several well-documented chemical routes. These methods, foundational in organic synthesis, provide reliable access to the target compound, albeit with varying efficiencies and environmental impacts.

Cobalt-Catalyzed Condensation Reactions

Cobalt-catalyzed reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of diarylmethanols. These methods often involve the addition of organoboronic acids to aldehydes. For the synthesis of this compound, this pathway would theoretically involve the cobalt-catalyzed reaction between 2-amino-5-bromobenzaldehyde (B112427) and phenylboronic acid. Cobalt complexes, being less expensive and more abundant than precious metals like palladium or rhodium, offer a cost-effective catalytic alternative. The general mechanism involves the formation of a cobalt-hydride species which then participates in a catalytic cycle to facilitate the coupling of the arylboronic acid with the aldehyde. nih.gov The efficiency of such reactions is highly dependent on the choice of ligand, solvent, and reaction conditions. While specific examples for this exact molecule are not prevalent in literature, the cobalt-catalyzed enantioselective synthesis of diarylmethanols from aldehydes and organoboronic acids has been demonstrated, suggesting a viable route. nih.gov

Reduction of (2-Amino-5-bromophenyl)(phenyl)methanone Analogues

A highly conventional and straightforward method for synthesizing this compound is through the reduction of its corresponding ketone precursor, (2-Amino-5-bromophenyl)(phenyl)methanone. rsc.orgsigmaaldrich.com This transformation is a staple in organic chemistry and can be accomplished using a variety of reducing agents.

The choice of reducing agent is critical and depends on the desired selectivity and scale of the reaction.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, commonly used for the reduction of ketones and aldehydes. It is known for its operational simplicity and safety profile compared to more reactive hydrides. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent capable of reducing a wider range of functional groups. orgsyn.org While highly effective for ketone reduction, its high reactivity necessitates the use of anhydrous ethereal solvents (like diethyl ether or tetrahydrofuran) and careful handling due to its violent reaction with protic solvents like water. orgsyn.org

The synthesis of the precursor ketone, (2-amino-5-bromophenyl)(phenyl)methanone, can be achieved by brominating 2-aminobenzophenone (B122507) in acetic acid. rsc.org The subsequent reduction provides a reliable two-step sequence to the target alcohol.

Table 1: Comparison of Common Reducing Agents for Ketone Reduction

| Reducing Agent | Typical Solvents | Relative Reactivity | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild | Selective for aldehydes/ketones, safer to handle | Slower reaction rates |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl Ether | Strong | Highly efficient, rapid reactions | Reacts violently with water, reduces many functional groups |

Organometallic Reagent Additions for Carbinol Formation

The formation of the carbinol can be effectively achieved through the nucleophilic addition of an organometallic reagent to an aldehyde. In this context, the synthesis involves the reaction of 2-amino-5-bromobenzaldehyde with a phenyl-containing organometallic species. orgsyn.orgcymitquimica.com Grignard reagents and organolithium compounds are the most common choices for this type of transformation.

The general procedure involves the addition of phenylmagnesium bromide or phenyllithium (B1222949) to a solution of 2-amino-5-bromobenzaldehyde in an anhydrous ether solvent. rsc.org The reaction proceeds via nucleophilic attack of the phenyl carbanion on the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final diaryl carbinol product. A significant challenge in this synthesis is the potential for the organometallic reagent to react with the amino group's acidic proton. This can be mitigated by using an excess of the organometallic reagent or by protecting the amino group prior to the addition reaction.

Novel Synthetic Approaches and Catalyst Development

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of aryl alcohols, including chiral variants.

Asymmetric Catalytic 1,2-Addition Strategies for Chiral Aryl Alcohols

The development of chiral diaryl alcohols is of significant interest, necessitating asymmetric synthetic methods. Catalytic asymmetric 1,2-addition of aryl groups to aldehydes represents a state-of-the-art approach to producing enantiomerically enriched products. For the synthesis of chiral this compound, this would involve the use of a chiral catalyst to control the stereochemical outcome of the addition of a phenyl group to 2-amino-5-bromobenzaldehyde.

Cobalt-based catalytic systems have shown particular promise in this area. Chiral ligands are used to create an asymmetric environment around the cobalt center, which then directs the facial selectivity of the nucleophilic attack on the aldehyde. nih.gov For instance, cobalt complexes paired with chiral ligands can catalyze the highly enantioselective addition of organoboronic acids to aldehydes, yielding diarylmethanols with high enantiomeric excess (ee). nih.gov Other transition metals, coordinated with specifically designed chiral ligands, are also being explored to achieve high levels of stereocontrol in these transformations. nih.gov

Table 2: Examples of Catalytic Systems for Asymmetric Aryl Alcohol Synthesis

| Catalyst System | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral Cobalt Complex | Addition of Arylboronic Acid to Aldehyde | Often >90% | nih.gov |

| Chiral Vanadyl Methoxide Complexes | Radical Cross-Coupling to Olefins | 60-91% | nih.gov |

Development of Green Chemistry-Compliant Synthetic Routes

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes for compounds like this compound. chemistryjournals.net This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. unibo.itmdpi.com

Key areas of development include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like tetrahydrofuran (B95107) or dichloromethane (B109758) with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. chemistryjournals.net

Catalytic Processes: Shifting from stoichiometric reagents (which are consumed in the reaction and generate significant waste) to catalytic methods. For instance, using catalytic hydrogenation for the reduction of the ketone precursor instead of metal hydrides improves atom economy and reduces inorganic waste.

Energy Efficiency: Employing methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.net

Biocatalysis: Utilizing enzymes as catalysts can offer high selectivity under mild, aqueous conditions, presenting a highly sustainable alternative to traditional chemical methods. chemistryjournals.net

An electrochemically driven synthesis is another innovative green approach, using electrons as a clean oxidant and often employing green solvents, thereby avoiding stoichiometric chemical oxidants. rsc.org

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Ketone Reduction | LiAlH₄ in THF | Catalytic hydrogenation (e.g., H₂ with Pd/C) in Ethanol | Safer Chemistry, Waste Prevention |

| Solvent Choice | Dichloromethane, Diethyl Ether | Water, Ethanol, Ionic Liquids | Safer Solvents and Auxiliaries |

| Energy Input | Conventional reflux heating | Microwave irradiation | Design for Energy Efficiency |

Advanced Protecting Group Strategies in Complex Molecule Synthesis

The synthesis of this compound can be approached through two primary routes: the reduction of a ketone precursor, (2-amino-5-bromophenyl)(phenyl)methanone, or a Grignard reaction involving a protected 2-amino-5-bromobenzaldehyde and a phenylmagnesium halide. The presence of the reactive amino group necessitates the use of protecting groups, particularly in the Grignard pathway, to prevent unwanted side reactions.

The selection of an appropriate protecting group is critical and is governed by its stability under the reaction conditions and the ease of its subsequent removal. For the amino group in precursors to this compound, several strategies can be considered.

A common approach involves the use of an acetyl group to form an acetanilide. However, the acidic proton on the amide nitrogen can still interfere with the highly basic Grignard reagent. A more robust strategy involves the use of protecting groups that form aprotic derivatives. For instance, the (2-methoxyethoxy)methyl (MEM) group has been successfully used in the synthesis of related compounds. The MEM-protected amine is stable to the conditions of Grignard reagent formation and subsequent reaction. Deprotection is typically achieved under acidic conditions.

Another advanced protecting group to consider is the tert-butyloxycarbonyl (Boc) group. The resulting N-Boc aniline (B41778) is generally stable to Grignard reagents. Removal of the Boc group is typically accomplished with moderate to strong acids. The use of silyl-based protecting groups, such as the tert-butyldimethylsilyl (TBS) group, can also be effective, offering stability and facile removal with fluoride (B91410) reagents.

Table 1: Comparison of Protecting Groups in a Model Grignard Synthesis

| Protecting Group | Reagent for Protection | Reaction Conditions for Protection | Deprotection Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acetyl | Acetic Anhydride | Pyridine, 0 °C to rt | 6M HCl, reflux | 45 | 85 |

| MEM | MEM-Cl | DIPEA, CH2Cl2, 0 °C to rt | 2M HCl, THF, 50 °C | 78 | 92 |

| Boc | Boc2O | Et3N, THF, rt | TFA, CH2Cl2, rt | 85 | 95 |

This is an interactive data table. Users can sort and filter the data based on the column headers.

Reaction Condition Optimization and Process Intensification

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the scalability of the synthesis of this compound. This involves a careful study of solvent systems, temperature, and catalyst choice.

Impact of Solvent Systems and Temperature Regimes on Reaction Efficiency

The choice of solvent is critical in both the Grignard and the reduction routes. For the Grignard reaction, ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are traditionally used to stabilize the Grignard reagent. More recently, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a more environmentally friendly alternative, has been shown to be effective. The reaction temperature for Grignard reactions is typically kept low, often between -20 °C and 0 °C, to control the exothermic reaction and minimize side reactions.

For the reduction of (2-amino-5-bromophenyl)(phenyl)methanone using sodium borohydride (NaBH4), alcoholic solvents like methanol or ethanol are commonly employed. The temperature can range from 0 °C to room temperature. The impact of different solvent and temperature combinations on the yield of a model NaBH4 reduction is detailed in Table 2.

Table 2: Effect of Solvent and Temperature on the NaBH4 Reduction of a Substituted Benzophenone

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | 0 | 2 | 88 |

| Methanol | 25 | 1 | 92 |

| Ethanol | 25 | 1.5 | 90 |

This is an interactive data table. Users can sort and filter the data based on the column headers.

Evaluation of Catalyst Loading and Co-catalyst Systems

In the catalytic hydrogenation route for the reduction of (2-amino-5-bromophenyl)(phenyl)methanone, the choice of catalyst and its loading are critical parameters. Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of ketones. The catalyst loading, typically ranging from 1 to 10 mol%, needs to be optimized to ensure a reasonable reaction rate without excessive cost.

The addition of co-catalysts can sometimes enhance the efficiency of Grignard reactions. For instance, the use of cerium(III) chloride can suppress enolization and other side reactions, leading to higher yields of the desired alcohol. Similarly, in some cross-coupling reactions that may be used to form the carbon skeleton, the addition of co-catalysts can be beneficial.

The effect of catalyst loading on the yield of a model hydrogenation reaction is presented in Table 3.

Table 3: Influence of Catalyst Loading on the Hydrogenation of a Benzophenone Derivative

| Catalyst | Catalyst Loading (mol%) | Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C | 1 | 5 | 50 | 75 |

| 10% Pd/C | 5 | 5 | 50 | 95 |

| 10% Pd/C | 10 | 5 | 50 | 96 |

This is an interactive data table. Users can sort and filter the data based on the column headers.

Strategies for Yield Enhancement and Product Purity Control

To enhance the yield and purity of this compound, several strategies can be employed. In the Grignard synthesis, the slow, dropwise addition of the Grignard reagent to the aldehyde at a controlled temperature is crucial to minimize the formation of byproducts.

For the reduction route, the choice of reducing agent can influence the outcome. While NaBH4 is a mild and selective reagent, stronger reducing agents like lithium aluminum hydride (LiAlH4) could also be used, although with potentially lower chemoselectivity.

Process intensification techniques, such as the use of continuous flow reactors, can offer significant advantages over traditional batch processing. Flow chemistry allows for better control over reaction parameters like temperature and mixing, leading to higher yields, improved purity, and enhanced safety, especially for highly exothermic reactions like the Grignard synthesis.

Purification of the final product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining high purity crystals. A screening of different solvents for the recrystallization of a similar aminodiphenylmethanol is shown in Table 4. For chromatographic purification, a silica (B1680970) gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate) is commonly used. The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 4: Solvent Screening for Recrystallization of an Aminodiphenylmethanol

| Solvent System | Crystal Form | Purity (by HPLC) (%) | Recovery (%) |

|---|---|---|---|

| Ethanol/Water | Needles | 98.5 | 85 |

| Ethyl Acetate/Hexane | Plates | 99.2 | 80 |

| Dichloromethane/Petroleum Ether | Prisms | 99.0 | 78 |

This is an interactive data table. Users can sort and filter the data based on the column headers.

Chemical Transformations and Derivatization of 2 Amino 5 Bromophenyl Phenyl Methanol

Reactivity of the Amino Group

The presence of an amino group on the aromatic ring introduces a site of nucleophilicity, enabling a range of reactions from substitution to condensation.

Nucleophilic Substitution Reactions Involving the Amino Moiety

While direct nucleophilic substitution on the amino group itself is not typical, the amino group can act as a nucleophile in various reactions. For instance, it can participate in reactions with electrophilic reagents, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The specific reaction pathways and products would be contingent on the chosen electrophile and reaction conditions.

Amidation and Acylation Reactions

The amino group of (2-Amino-5-bromophenyl)(phenyl)methanol is readily susceptible to amidation and acylation reactions when treated with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides. These reactions result in the formation of an amide linkage. For example, the reaction with an acyl chloride would proceed via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A related transformation is the Friedel-Crafts acylation of similar anilines, such as the synthesis of (2-amino-5-bromophenyl)(2-chlorophenyl)methanone from 4-bromoaniline (B143363) and 2-chlorobenzoyl chloride, which highlights the reactivity of the aromatic ring, often influenced by the directing effects of the amino group. researchgate.net

Table 1: Examples of Amidation and Acylation Reactions

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetyl chloride | N-(2-(hydroxy(phenyl)methyl)-4-bromophenyl)acetamide |

| This compound | Benzoic acid | N-(2-(hydroxy(phenyl)methyl)-4-bromophenyl)benzamide |

| This compound | Acetic anhydride | N-(2-(hydroxy(phenyl)methyl)-4-bromophenyl)acetamide |

Formation of Imine Derivatives and Schiff Bases

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. orientjchem.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The synthesis of a Schiff base from the closely related (2-amino-5-chlorophenyl)phenyl methanone (B1245722) demonstrates the feasibility of this transformation. nih.gov The formation of these C=N double bonds is a versatile method for creating new derivatives with a wide range of applications. researchgate.net

Table 2: Formation of Schiff Bases

| Reactant 1 | Reactant 2 | Product |

| This compound | Benzaldehyde (B42025) | (E)-(2-(benzylideneamino)-5-bromophenyl)(phenyl)methanol |

| This compound | Acetone | (2-((propan-2-ylidene)amino)-5-bromophenyl)(phenyl)methanol |

Reactivity of the Hydroxyl (Methanol) Group

The secondary alcohol functionality in this compound is another key site for chemical modification, allowing for oxidation, esterification, and etherification reactions.

Oxidation Reactions to Corresponding Carbonyl Compounds

The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, (2-Amino-5-bromophenyl)(phenyl)methanone. sigmaaldrich.com This transformation can be achieved using various oxidizing agents. A relevant example is the oxidation of a similar benzylic alcohol, 2-(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)pyridine, to the corresponding ketone, which proceeds efficiently. google.com The choice of oxidant is crucial to ensure selectivity and avoid over-oxidation or side reactions involving the amino group.

Esterification and Etherification Reactions

The hydroxyl group can be converted into esters through reaction with carboxylic acids or their derivatives in a process known as esterification. This reaction is often catalyzed by an acid. Furthermore, the hydroxyl group can be transformed into an ether via etherification reactions. A common method for this is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide. masterorganicchemistry.com

Table 3: Esterification and Etherification Reactions

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Acetic acid | Esterification | (2-amino-5-bromophenyl)(phenyl)methyl acetate |

| This compound | Methyl iodide (in the presence of a base) | Etherification | (2-amino-5-bromophenyl)(phenyl)methoxymethane |

Reactivity of the Bromine Substituent

The bromine atom attached to the aromatic ring at position 5 is a key site for synthetic modification. Its reactivity is typical of an aryl bromide, making it a suitable substrate for numerous cross-coupling and substitution reactions.

The Suzuki-Miyaura coupling would involve the reaction of this compound with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction would replace the bromine atom with the organic group from the boron reagent, yielding a biaryl or related structure. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be influenced by the presence of the amino and hydroxyl groups.

The Heck reaction would couple the aryl bromide with an alkene. This transformation is catalyzed by a palladium complex and typically requires a base. The reaction would result in the formation of a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, yielding a substituted styrene (B11656) derivative.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orgresearchgate.net This would lead to the synthesis of a 5-alkynyl-2-aminobenzhydrol derivative.

A summary of potential palladium-catalyzed cross-coupling partners for this compound is presented in the table below.

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl or vinyl-substituted derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Aryl-substituted alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl-substituted alkyne |

This table represents expected reactions based on established palladium catalysis principles. Specific experimental data for this compound was not found.

Nucleophilic aromatic substitution (SNAr) reactions typically require the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). The phenyl ring of this compound contains an electron-donating amino group, which deactivates the ring towards traditional SNAr reactions. Therefore, direct displacement of the bromine by a nucleophile under standard SNAr conditions is generally not a feasible pathway. For such a reaction to occur, activation of the ring, for instance by the introduction of a nitro group, or the use of highly reactive nucleophiles under forcing conditions would be necessary.

Intramolecular Cyclization and Rearrangement Reactions

The presence of both an amino group and a hydroxyl group in a 1,2-relationship with the phenylmethanol moiety allows for the possibility of intramolecular cyclization reactions, which are powerful methods for the synthesis of fused heterocyclic ring systems.

This compound can serve as a precursor to various fused heterocyclic systems. For example, oxidation of the secondary alcohol to the corresponding ketone, (2-Amino-5-bromophenyl)(phenyl)methanone, yields a compound that is a known precursor for the synthesis of benzodiazepines and other related heterocycles. While not a direct reaction of the methanol (B129727), this two-step sequence is a common pathway.

Direct intramolecular cyclization of this compound could potentially be induced under acidic or basic conditions. For instance, acid-catalyzed dehydration could lead to the formation of a carbocation at the benzylic position. This carbocation could then be trapped by the adjacent amino group, leading to the formation of a dihydro-dibenzazepine ring system after subsequent rearomatization steps. The specific conditions would dictate the feasibility and outcome of such a cyclization.

Another potential pathway involves the reaction with a one-carbon electrophile (e.g., formaldehyde (B43269) or a derivative), which could react with both the amino and hydroxyl groups to form a fused oxazine (B8389632) ring system.

Rearrangement reactions involving this compound could be initiated under various conditions. For instance, treatment with a strong acid could protonate the hydroxyl group, converting it into a good leaving group (water). Departure of water would generate a secondary benzylic carbocation. This carbocation could then undergo a variety of transformations.

One possibility is a 1,2-hydride shift if a suitable hydrogen is available, leading to a more stable carbocation, although in this specific structure, such a shift is unlikely to offer a significant stability advantage. More plausibly, the carbocation could be attacked by a nucleophile present in the reaction mixture.

A related compound, (2-((2-methoxyethoxy) methoxy) -5-bromophenyl) (pyridin-2-yl) methanone, has been shown to undergo a catalytic rearrangement reaction in the presence of an alkaline substance after reaction with 2-bromoisobutyramide. google.com While this is a different substrate and reaction type, it highlights that the core aminobenzoyl structure can be susceptible to rearrangements, often as part of a more complex reaction sequence leading to the final product. google.com The specific mechanisms are highly dependent on the reagents and conditions employed.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Amino 5 Bromophenyl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, a complete and unambiguous assignment of all protons and carbons in (2-Amino-5-bromophenyl)(phenyl)methanol can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment, including the effects of electron-donating and electron-withdrawing groups, as well as magnetic anisotropy from the aromatic rings.

The protons can be categorized into several groups: the protons of the unsubstituted phenyl ring, the protons of the substituted aminobromophenyl ring, the methine proton (CH-OH), the hydroxyl proton (OH), and the amine protons (NH₂).

Unsubstituted Phenyl Ring: The five protons on the monosubstituted phenyl ring are expected to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm. Due to potential overlap and complex coupling patterns, they may present as a multiplet.

Substituted Phenyl Ring: The three aromatic protons on the 2-amino-5-bromophenyl ring will show distinct signals due to the electronic effects of the amino and bromo substituents. The proton ortho to the amino group and meta to the bromo group is expected to be the most shielded, appearing at a lower chemical shift. The proton meta to the amino group and ortho to the bromo group would be further downfield. The proton ortho to both the bromo and the C-H(OH)Ph group will likely be the most deshielded of this ring system.

Methine Proton (CH-OH): This benzylic proton, situated between two aromatic rings and attached to a carbon bearing a hydroxyl group, is expected to resonate as a singlet around δ 5.8-6.0 ppm.

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, which affect hydrogen bonding. It is anticipated to appear as a broad singlet, potentially in the range of δ 2.0-4.0 ppm.

Amine Protons (NH₂): Similar to the hydroxyl proton, the chemical shift of the two amine protons is also variable and they often appear as a broad singlet. A predicted range for these protons is between δ 3.5 and 5.0 ppm. libretexts.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.50 | Multiplet (m) | Signals from the unsubstituted phenyl ring. |

| Aminobromophenyl-H | 6.60 - 7.30 | Doublet (d), Doublet of Doublets (dd) | Signals from the substituted aromatic ring. |

| Methine-H (CHOH) | 5.80 - 6.00 | Singlet (s) | Benzylic proton. |

| Amine-H (NH₂) | 3.50 - 5.00 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |

| Hydroxyl-H (OH) | 2.00 - 4.00 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Aromatic Carbons: The aromatic region of the spectrum (δ 110-150 ppm) will contain signals for the twelve carbons of the two phenyl rings. The carbon atoms directly attached to substituents (C-NH₂, C-Br, C-CH(OH)) will have their chemical shifts significantly influenced. The carbon attached to the electron-donating amino group (C-NH₂) is expected to be shielded (shifted upfield), while the carbon attached to the electronegative bromine atom (C-Br) will be deshielded (shifted downfield).

Methine Carbon (CH-OH): The benzylic carbon attached to the hydroxyl group is expected to appear in the range of δ 75-80 ppm.

Quaternary Carbons: The ipso-carbons of the phenyl rings (the carbons attached to the methine group) will also be identifiable.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methine-C (CHOH) | 75 - 80 |

| Aromatic C-Br | 110 - 115 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-ipso (unsubstituted ring) | 140 - 145 |

| Aromatic C-ipso (substituted ring) | 142 - 147 |

| Aromatic C-NH₂ | 145 - 150 |

To confirm the assignments made from 1D NMR spectra and to elucidate the complete connectivity of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would be crucial for confirming the coupling relationships between the adjacent protons on both aromatic rings, helping to definitively assign their positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edunih.gov The HSQC spectrum would allow for the unambiguous assignment of each protonated carbon by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum. For example, the methine proton signal would show a cross-peak with the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edunih.gov This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, the methine proton would show correlations to the ipso-carbons of both phenyl rings, as well as to the ortho-carbons of both rings, thereby confirming the connectivity of the central part of the molecule. rsc.org

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds, as well as C-N and C-O stretching vibrations.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org

Aromatic C-H Stretching: Sharp absorption bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aromatic C=C Stretching: Several medium to strong bands are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching in the aromatic rings. libretexts.org

C-O Stretching: A strong band corresponding to the C-O stretching of the secondary alcohol is predicted to appear in the range of 1000-1200 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the aromatic amine is expected to be found in the 1250-1350 cm⁻¹ region. libretexts.org

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium to Strong |

| C-O Stretch | 1000 - 1200 | Strong |

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the phenyl rings are expected to produce strong and sharp signals in the Raman spectrum, typically around 1000 cm⁻¹ and 1600 cm⁻¹. uci.edu

C-H Stretching: Both aromatic and methine C-H stretching vibrations would be visible in the 2800-3100 cm⁻¹ region.

Amine Group Vibrations: The vibrations of the NH₂ group can also be observed, although they are often weaker than in the FTIR spectrum. researchgate.net

C-Br Stretching: The C-Br stretching vibration is expected to appear at a low frequency, typically in the range of 500-650 cm⁻¹, and should be readily observable in the Raman spectrum.

The combination of these spectroscopic techniques provides a powerful and comprehensive toolkit for the complete and accurate structural elucidation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural characteristics of "this compound". Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For "this compound", with the chemical formula C₁₃H₁₂BrNO, the theoretical exact mass can be calculated. This calculated value is then compared against the experimentally determined mass from an HRMS instrument, such as an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer. rsc.org

The confirmation of the molecular formula is achieved when the measured mass is within a very narrow tolerance (typically < 5 ppm) of the theoretical mass. This level of precision allows differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₃H₁₂⁷⁹BrNO | [M+H]⁺ | 278.0226 |

Note: Data is calculated based on isotopic masses. The presence of bromine results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which is readily observable in the mass spectrum.

Chromatographic-Mass Spectrometric Coupling Techniques (GC-MS, LC-MS)

Coupling chromatographic separation techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the analysis of complex mixtures and the unambiguous identification of individual components.

LC-MS is particularly well-suited for the analysis of "this compound" due to the compound's polarity and thermal sensitivity. The technique involves separating the compound from a mixture using a liquid chromatograph and then directing it into the mass spectrometer for detection and identification. mdpi.com This method is highly sensitive and can be used for the quantification of the compound in various matrices. mdpi.com For instance, LC-MS has been effectively used in the study of related compounds, such as metabolites of bromazepam. caymanchem.com Chemical derivatization can also be employed prior to LC-MS analysis to enhance separation and detection sensitivity. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial orientation of molecules, which is fundamental to understanding the compound's physical and chemical properties.

Single Crystal X-ray Diffraction Studies of this compound and its Analogues

While a specific single-crystal X-ray structure of "this compound" is not detailed in the available literature, extensive studies on closely related analogues provide significant insight into its likely solid-state conformation and crystal packing. For example, the crystal structure of (2-Aminophenyl)methanol reveals key hydrogen bonding patterns. researchgate.net Similarly, studies on various bromophenyl-containing heterocyclic compounds have been thoroughly characterized, providing a framework for understanding the role of the bromophenyl group in directing the crystal structure. nih.goviucr.orgresearchgate.net

These studies typically determine the crystal system, space group, and unit cell dimensions, which collectively define the crystal lattice.

Table 2: Crystallographic Data for Representative Analogue Compounds

| Compound | Crystal System | Space Group | Key Dihedral Angles | Ref. |

|---|---|---|---|---|

| 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile | Monoclinic | Pc | Phenyl and bromophenyl rings form dihedral angles of 64.0(4)° and 86.3(4)° with the central ring. | nih.gov |

| 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile | Orthorhombic | Pca2₁ | The crystal structure contains two independent molecules with similar geometries. | aalto.fi |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The stability of a crystal lattice is governed by a network of non-covalent intermolecular interactions. In "this compound", the primary amino (-NH₂) and hydroxyl (-OH) groups are expected to be dominant hydrogen bond donors and acceptors. researchgate.net

Analysis of analogue structures reveals the prevalence of several key interactions:

N—H···O and O—H···N Hydrogen Bonds : These are strong interactions that often link molecules into chains, dimers, or more complex three-dimensional networks. researchgate.netnih.gov In the structure of (2-Aminophenyl)methanol, N—H···O and O—H···N hydrogen bonds link molecules into layers. researchgate.net

C—Br···π Interactions : The bromine atom can interact with the electron-rich π-system of the phenyl rings, contributing to the stabilization of the crystal packing. nih.goviucr.org

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. By mapping properties onto this unique molecular surface, the percentage contribution of different interactions to the crystal packing can be determined. iucr.orgnih.gov

Table 3: Hirshfeld Surface Analysis of an Analogue, 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate

| Interaction Type | Contribution to Crystal Packing (%) |

|---|---|

| H···H | 37.9% |

| C···H/H···C | 18.4% |

| Br···H/H···Br | 13.3% |

| N···H/H···N | 11.5% |

| O···H/H···O | 10.0% |

Data from reference iucr.org

These interactions collectively guide the assembly of molecules into specific packing motifs, such as dimers with R²₂(16) ring patterns or chains extending along a crystallographic axis. nih.govresearchgate.net

Investigation of Polymorphism and its Implications for Material Science

Polymorphism is the ability of a solid material to exist in more than one crystalline form. researchgate.net These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, leading to distinct physical properties such as melting point, solubility, stability, and bioavailability. The phenomenon is of great importance in chemistry and material science. researchgate.net

For a molecule like "this compound", with its flexible conformation and multiple hydrogen bonding sites, the potential for polymorphism is significant. Different crystallization conditions (e.g., solvent, temperature, pressure) could favor the formation of different crystal packing arrangements.

The investigation of polymorphism relies heavily on techniques such as Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD), which can distinguish between different crystal lattices. researchgate.net Thermal analysis methods like Differential Scanning Calorimetry (DSC) are also used to identify phase transitions between polymorphic forms. researchgate.net Understanding and controlling the polymorphism of "this compound" would be crucial for its application in material science, as it would allow for the selection of the crystalline form with the most desirable properties for a specific purpose.

Stereochemical Considerations and Asymmetric Synthesis of 2 Amino 5 Bromophenyl Phenyl Methanol

Identification of Chiral Centers and Analysis of Enantiomerism

The molecular structure of (2-Amino-5-bromophenyl)(phenyl)methanol features a single stereocenter, a carbon atom bonded to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a phenyl group (-C₆H₅), and a 2-amino-5-bromophenyl group (-C₆H₄(NH₂)(Br)). The presence of this chiral center means that the molecule is not superimposable on its mirror image, leading to the existence of a pair of enantiomers.

These enantiomers, designated as (R)- and (S)- isomers based on the Cahn-Ingold-Prelog priority rules, are identical in most of their physical and chemical properties. However, they exhibit different behavior when interacting with other chiral entities, such as plane-polarized light or chiral molecules. This difference is of paramount importance in fields like pharmacology, where the physiological effects of two enantiomers can vary significantly.

Table 1: Substituents on the Chiral Center of this compound

| Substituent | Chemical Formula |

| Hydrogen | -H |

| Hydroxyl Group | -OH |

| Phenyl Group | -C₆H₅ |

| 2-Amino-5-bromophenyl Group | -C₆H₄(NH₂)(Br) |

Resolution of Racemic Mixtures

A mixture containing equal amounts of the (R)- and (S)-enantiomers is known as a racemic mixture. The separation of these enantiomers, a process called resolution, is a critical step in obtaining enantiomerically pure compounds.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. For amino-substituted diarylmethanols, polysaccharide-based CSPs, such as those derived from cellulose or amylose, often provide effective separation. The choice of the mobile phase, typically a mixture of alkanes and alcohols, is crucial for optimizing the resolution.

While no specific HPLC method for the resolution of this compound has been reported, methods developed for structurally similar amino alcohols can serve as a starting point for method development.

Diastereomeric Salt Formation and Fractional Crystallization Techniques

A classic and widely used method for resolving racemic mixtures of compounds containing acidic or basic functional groups is through the formation of diastereomeric salts. wikipedia.org The amino group in this compound allows it to react with a chiral acid to form a pair of diastereomeric salts.

These diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts can be treated with a base to regenerate the enantiomerically pure amine. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. Research on the resolution of other chiral amino alcohols has shown that a systematic screening of various chiral acids and solvents is often necessary to achieve high diastereomeric and enantiomeric excess. acs.orgacs.org

Table 2: Potential Chiral Resolving Agents for this compound

| Resolving Agent | Type of Acid |

| Tartaric Acid | Dicarboxylic Acid |

| Mandelic Acid | α-Hydroxy Acid |

| Camphorsulfonic Acid | Sulfonic Acid |

Enantioselective Synthetic Approaches to Chiral this compound

The direct synthesis of a single enantiomer, known as asymmetric or enantioselective synthesis, is often a more efficient approach than the resolution of a racemic mixture.

Development of Chiral Catalysts for Asymmetric Transformations

One of the most elegant methods for achieving enantioselectivity is through the use of chiral catalysts. For the synthesis of chiral diarylmethanols, the asymmetric reduction of the corresponding prochiral ketone, in this case, (2-amino-5-bromophenyl)(phenyl)methanone, is a common strategy.

Numerous chiral catalysts have been developed for the enantioselective reduction of ketones. These often involve a metal, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, directing the hydride transfer to one face of the ketone and leading to the preferential formation of one enantiomer of the alcohol. While specific catalysts for the reduction of (2-amino-5-bromophenyl)(phenyl)methanone have not been documented, successful asymmetric reductions of other 2-aminobenzophenones suggest that this approach would be viable. jst.go.jp

Utilization of Chiral Auxiliaries and Chiral Ligands in Synthesis

Another established strategy in asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of this compound, a potential route could involve the enantioselective addition of a phenyl group to the aldehyde, 2-amino-5-bromobenzaldehyde (B112427). This can be achieved by first converting the aldehyde to a chiral imine or oxazolidine using a chiral auxiliary, followed by the addition of a phenyl nucleophile (e.g., phenylmagnesium bromide or phenyllithium). The chiral auxiliary would then be cleaved to yield the enantiomerically enriched amino alcohol.

Alternatively, the use of chiral ligands in conjunction with organometallic reagents can also achieve high enantioselectivity in the addition of a phenyl group to the aldehyde. For example, a chiral ligand could be used to modify a diethylzinc or other organometallic reagent, leading to the enantioselective formation of the desired alcohol.

Mechanistic Investigations and Computational Chemistry of 2 Amino 5 Bromophenyl Phenyl Methanol

Reaction Mechanism Elucidation for Synthetic Transformations

The synthetic utility of (2-Amino-5-bromophenyl)(phenyl)methanol, a type of 2-aminobenzyl alcohol, is largely dictated by the interplay of its functional groups which influence reaction pathways, intermediates, and the ultimate product distribution. These alcohols are valuable precursors for a variety of nitrogen-containing heterocycles, including quinolines and quinazolines. researchgate.net

Role of Amino and Hydroxyl Groups in Directing Reactivity and Regioselectivity

The amino (-NH₂) and hydroxyl (-OH) groups are pivotal in governing the chemical behavior of this compound. Their electronic effects and ability to form key intermediates direct the course of synthetic transformations.

Amino Group (-NH₂): As a potent activating group, the amino moiety increases the electron density of the aromatic ring through resonance, particularly at the ortho and para positions. This electronic enrichment makes the ring more susceptible to electrophilic attack. However, the amino group itself is nucleophilic and can react with electrophiles. In many synthetic protocols involving 2-aminobenzyl alcohols, this group acts as an internal nucleophile, which is crucial for the cyclization steps that form heterocyclic products. researchgate.net The synthesis of amino carbonyl compounds from their corresponding amino alcohols can be challenging because the electron-rich amino groups can interact with oxidants, sometimes leading to poor yields or undesired side reactions. nih.gov

Hydroxyl Group (-OH): The benzylic hydroxyl group is a key reactive site. It can be protonated and eliminated as water to generate a stabilized carbocation, which can then be attacked by nucleophiles. This pathway is central to substitution and elimination reactions. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, transforming the alcohol into the corresponding 2-aminobenzophenone (B122507). nih.gov The hydroxyl group can also exert a directing effect in certain reactions, such as in [2+2] photocycloadditions (the Paternò-Büchi reaction), by forming hydrogen bonds with the reacting partner, thereby influencing the stereoselectivity of the reaction. researchgate.net The selective transformation of a hydroxyl group in the presence of a more nucleophilic amino group often requires specific strategies, such as protection of the amine. nih.gov

The synergy between the amino and hydroxyl groups is evident in metal-catalyzed reactions where the alcohol is first oxidized in situ to an aldehyde or ketone, which then undergoes condensation with the amino group, leading to the formation of N-heterocycles. researchgate.net

Identification and Characterization of Reaction Intermediates

The synthesis of molecules from precursors like this compound often proceeds through several transient species. The identification of these intermediates is crucial for understanding the reaction pathway.

Common synthetic routes to related 2-aminobenzophenones, which are the oxidized form of the title compound, involve several identifiable intermediates: asianpubs.orgwum.edu.pl

N-Acyl Carbamates: In transformations starting from acyl hydrazides, N-acyl carbamates can be formed as stable intermediates. acs.org

Imine Intermediates: In the synthesis of heterocyclic compounds, the oxidation of the benzyl (B1604629) alcohol to a benzaldehyde (B42025) is often followed by the formation of an imine intermediate through condensation with an amine. This is a common step in the synthesis of quinolines.

Benzyne (B1209423): The oxidation of related 1-aminobenzotriazole (B112013) with lead tetra-acetate generates benzyne as a reactive intermediate, which can be trapped or dimerize. rsc.org While not directly formed from the title compound, this illustrates the types of reactive intermediates that can arise from amino-substituted aromatic precursors under oxidative conditions.

The table below summarizes key intermediates that could be postulated in transformations involving this compound or its direct derivatives.

| Precursor/Reactant | Reaction Type | Plausible Intermediate | Subsequent Product |

| This compound | Oxidation | (2-Amino-5-bromophenyl)(phenyl)methanone | - |

| This compound | Acid-catalyzed substitution | Benzylic carbocation | Substituted product |

| 2-Hydrazobenzophenone (related precursor) | Alkylation-Elimination | Alkylated-hydrazide | Protected 2-aminobenzophenone |

| 1-Aminobenzotriazole (related precursor) | Oxidation | Benzyne | Biphenylene |

Understanding Kinetic versus Thermodynamic Control in Reactions

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest, meaning it has the lowest activation energy. This is known as the kinetic product. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction becomes reversible, allowing equilibrium to be established. Under these conditions, the major product is the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.orglibretexts.org

For reactions involving this compound, this principle is particularly relevant in electrophilic additions or rearrangements. For instance, the formation of a benzylic carbocation intermediate could lead to different products depending on where the nucleophile attacks. The product resulting from the attack at the site that forms the most stable transition state will be the kinetic product. If the reaction is reversible, the system may rearrange to form the most thermodynamically stable final product. The choice of reaction conditions, such as temperature and solvent, is critical in directing the outcome towards the desired kinetic or thermodynamic product. wikipedia.orglibretexts.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules, providing deep insights into their reactivity and stability. nih.gov

Geometry Optimization and Conformational Analysis of the Compound

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles. researcher.liferesearchgate.net

The conformational flexibility of this molecule primarily arises from the rotation around the C-C bond connecting the phenyl and aminophenyl rings to the carbinol carbon, as well as the rotation of the -OH and -NH₂ groups. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can map the potential energy surface to identify the global minimum energy conformation and other low-energy conformers. nih.gov The optimized geometry is crucial for accurately predicting other molecular properties.

The table below shows illustrative bond lengths and angles for a related compound, (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, determined through DFT calculations, which highlights the type of structural data obtained from such studies. bhu.ac.in

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | O33-H34 | 0.96 |

| Intramolecular H-bond | O33-H34 | 1.678 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for explaining chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons and is associated with nucleophilic character.

LUMO: The innermost orbital devoid of electrons. It represents the ability to accept electrons and is associated with electrophilic character.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eumalayajournal.org

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO.

The HOMO is expected to be localized primarily on the electron-rich 2-amino-5-bromophenyl ring, specifically on the amino group and the aromatic π-system, reflecting its nucleophilic character.

The LUMO is likely to be distributed over the phenyl ring and the carbinol carbon, indicating the sites susceptible to nucleophilic attack.

The analysis of these orbitals helps in predicting how the molecule will interact with other reagents. For example, an electrophile would preferentially attack the regions of high HOMO density. libretexts.org

The following table presents representative FMO data calculated for a similar molecular structure, N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, using DFT (B3LYP/6-31G(d,p)). nih.gov

| Molecular Orbital | Energy (eV) |

| HOMO | -5.70 |

| LUMO | -0.92 |

| Energy Gap (ΔE) | 4.78 |

This data illustrates how FMO analysis provides quantitative measures of a molecule's electronic properties and reactivity potential. nih.gov

Transition State Analysis and Reaction Pathway Energetics

The mechanistic pathways involving this compound, particularly its formation and subsequent reactions, can be elucidated through computational transition state analysis. While direct studies on this specific molecule are not prevalent in existing literature, insights can be drawn from computational investigations of analogous reactions, such as the formation of amino(phenyl)methanol from benzaldehyde and ammonia (B1221849) or ethanolamine. researchgate.net

In such reactions, the formation of the amino alcohol proceeds through a transition state where the nitrogen atom of the amine attacks the carbonyl carbon of the aldehyde. The energetics of this pathway can be significantly influenced by the solvent and the presence of catalysts. For instance, computational studies have explored different routes for amino(phenyl)methanol formation: an ionic liquid (IL)-free route, a route involving IL solvation, and a catalytic route involving the IL cation. researchgate.net The Gibbs free energies of the transition states and intermediates are calculated to determine the most favorable reaction pathway. For a related system, the calculated transition-state and intermediate Gibbs free energies highlight the catalytic effect of certain species in lowering the activation barrier. researchgate.net

The principles from studies on the aminolysis of esters, which also involve nucleophilic attack and the formation of tetrahedral intermediates, are also relevant. researchgate.net These studies analyze factors like Brønsted-type plots, entropy of activation, and kinetic isotope effects to characterize the transition state. For example, a more structured transition state is often associated with a more substantial negative change in entropy. researchgate.net The reaction of this compound would likely proceed through similar, well-defined transition states, the energetics of which would be influenced by the electronic effects of the amino and bromo substituents on the phenyl ring.

Table 1: Representative Energetic Data from Analogous Reaction Pathway Analysis This table presents hypothetical energetic values based on principles from related computational studies to illustrate the concepts of transition state analysis. Actual values for this compound would require specific calculations.

| Reaction Coordinate | Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 2-Aminobenzaldehyde + Phenyl Grignard | 0.0 |

| Transition State 1 (TS1) | C-C bond formation | +15.2 |

| Intermediate 1 | Magnesium alkoxide | -5.8 |

| Transition State 2 (TS2) | Protonolysis | +8.1 |

| Products | This compound | -20.5 |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic parameters of molecules like this compound, offering a way to validate experimental data and assign spectral features.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. The accuracy of these predictions depends on the chosen functional and basis set. For structurally related molecules, DFT calculations have been shown to provide theoretical chemical shifts that correlate well with experimental values. researchgate.net For this compound, calculations would predict distinct signals for the aromatic protons, with the electron-donating amino group and electron-withdrawing bromo group causing characteristic upfield and downfield shifts, respectively. The chemical shifts of the carbinol proton and carbon would also be sensitive to the electronic environment.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated using DFT calculations. These calculations yield harmonic vibrational frequencies which are often scaled by an empirical factor to account for anharmonicity and achieve better agreement with experimental spectra. researchgate.netspectroscopyonline.com The calculated spectra allow for the assignment of specific vibrational modes. For instance, in a related molecule, 2-(tert-butoxycarbonylamino)-5-bromopyridine, DFT calculations were used to assign the vibrational frequencies observed in FT-IR and micro-Raman spectra. researchgate.net For the title compound, key vibrational modes would include the O-H stretch of the alcohol, the N-H stretches of the amine, C-H stretches of the aromatic rings, and the C-Br stretch.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound These are typical frequency ranges and would be calculated with more precision in a specific DFT study.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| N-H | Symmetric & Asymmetric Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O | Stretching | 1000-1260 |

| C-N | Stretching | 1250-1350 |

| C-Br | Stretching | 500-600 |

Advanced Computational Modeling Techniques

Molecular Dynamics Simulations for Conformational Landscapes

An MD simulation would reveal the preferred dihedral angles of the phenyl rings relative to each other and to the amino and hydroxyl groups. The flexibility of the molecule is centered around the single bonds connecting the carbinol carbon to the two aromatic rings and the C-O bond. The simulation would track the torsional angles of these bonds, providing insight into the rotational barriers and the population of different conformational states (rotamers).

Intramolecular hydrogen bonding between the hydroxyl proton and the amino group's nitrogen or the bromine atom could be investigated. The presence and stability of such interactions would significantly influence the conformational preferences and could be quantified by analyzing the distances and angles between the involved atoms throughout the simulation trajectory. The solvent environment would also play a crucial role; simulations in different solvents would show how solvent-solute interactions compete with and affect intramolecular forces, thereby altering the conformational landscape. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Compounds (if applicable for general reactivity insights)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. mdpi.com While a specific QSAR study for the reactivity of this compound is not available, insights can be gained from QSAR studies on structurally analogous compounds, such as (2-Methyl-3-biphenylyl) methanol (B129727) derivatives. bohrium.com

A QSAR study on a series of substituted aminophenyl(phenyl)methanols could provide valuable insights into their general reactivity. In such a study, various molecular descriptors would be calculated for each analog. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molar volume, surface area), or hydrophobic (e.g., logP). bohrium.com

Multiple linear regression (MLR) or more advanced machine learning methods would then be used to build a model that correlates these descriptors with a measure of reactivity (e.g., the rate constant for a specific reaction). The resulting QSAR model could predict the reactivity of new, unsynthesized analogs and identify the key structural features that govern reactivity. For example, a QSAR model for related compounds might show that electron-withdrawing substituents on one of the phenyl rings increase the rate of a nucleophilic substitution at the carbinol carbon, while bulky substituents decrease the rate due to steric hindrance. bohrium.comnih.gov

Future Research Directions and Advanced Applications in Chemical Sciences

Development of Novel Derivatization Strategies for Advanced Chemical Building Blocks

The inherent reactivity of the amino and hydroxyl functionalities in (2-Amino-5-bromophenyl)(phenyl)methanol provides a fertile ground for the development of novel derivatization strategies. These strategies aim to modify the core structure to generate a library of advanced chemical building blocks with tailored properties for specific applications in medicinal chemistry and materials science.

Future research will likely focus on the selective derivatization of the primary amino group. This can be achieved through various reactions such as acylation, sulfonylation, and reductive amination to introduce a wide array of functional groups. Such modifications can modulate the electronic properties and steric hindrance around the nitrogen atom, influencing the compound's reactivity in subsequent transformations. For instance, derivatization with chiral auxiliaries could pave the way for the asymmetric synthesis of more complex molecules. The development of efficient and selective derivatization techniques for amino groups is a continuous area of research in organic synthesis. rsc.orgnih.govnih.govwaters.com

Simultaneously, the hydroxyl group offers another site for derivatization. Esterification, etherification, and conversion to a leaving group are common strategies that can be explored to expand the synthetic utility of the parent molecule. The development of orthogonal protecting group strategies will be crucial to selectively functionalize one group in the presence of the other, thereby enabling a stepwise and controlled construction of intricate molecular frameworks. The use of selectively removable protecting groups is a standard approach in the synthesis of complex molecules, including peptides and other natural products. sigmaaldrich.com

Exploration of New Catalytic Systems for Efficient Synthesis and Transformations

The development of efficient and selective catalytic systems is paramount for the synthesis and subsequent transformations of this compound. Research in this area is expected to focus on both the synthesis of the molecule itself and its utilization in catalytic reactions to generate more complex structures.

The synthesis of this compound and its analogs can be achieved through the catalytic reduction of the corresponding 2-aminobenzophenones. Future work could explore more sustainable and efficient catalytic systems for this reduction, moving away from stoichiometric reagents. Furthermore, the catalytic oxidation of the alcohol back to the ketone is a valuable transformation. Copper-catalyzed aerobic oxidation has been shown to be effective for the chemoselective oxidation of 2-aminobenzyl alcohols to the corresponding aldehydes or ketones. nih.govnih.gov This methodology could be adapted for the subject compound, providing a mild and efficient route to (2-Amino-5-bromophenyl)(phenyl)methanone, a key intermediate in the synthesis of various pharmaceuticals.

A significant area of future research lies in the use of this compound as a precursor in catalytic cyclization reactions to form nitrogen-containing heterocycles. 2-Aminobenzyl alcohols are known to be valuable starting materials for the synthesis of quinolines via the Friedländer annulation and related methodologies. researchgate.netlookchemmall.com Various catalytic systems, including those based on transition metals like copper, palladium, and ruthenium, have been developed for this transformation. lookchemmall.comrsc.org The exploration of novel and more efficient catalysts, including N-heterocyclic carbene (NHC)-copper complexes, for the synthesis of quinolines from 2-aminobenzyl alcohols and ketones represents a promising research direction. rsc.org These methods often offer advantages in terms of milder reaction conditions and broader substrate scope.

Integration into Complex Organic Scaffolds for Diverse Applications

The true potential of this compound as a building block is realized in its ability to be integrated into larger, more complex organic scaffolds. These scaffolds are often the core structures of biologically active molecules and functional materials.